Structural Differentiation: Urea Linkage and 3-Trifluoromethylphenyl Motif vs. Feng et al. (2021) Lead Compounds 16 and 17
The target compound (CAS 2034543-03-6) bears a urea linkage connecting the ethyl-pyrazole-thiophene core to a 3-trifluoromethylphenyl group. This contrasts with the lead compounds 16 and 17 from Feng et al. (2021), which employ an amide linkage to various heterocycles (tetrahydrofuran and oxetane, respectively) on the left side and a 2-chlorophenyl aniline on the right side [1]. The urea NH moiety in CAS 2034543-03-6 provides an additional hydrogen-bond donor compared to the amide carbonyl of compounds 16 and 17, which may alter hinge-binding patterns at the kinase ATP pocket [2]. The 3-CF₃ substituent on the phenyl ring further differentiates the target from the 2-Cl substitution used in the Feng leads, with CF₃ expected to impart greater metabolic stability (based on the general observation that electron-withdrawing substituents reduce aniline-related metabolic toxicity [1]) and increased lipophilicity (calculated cLogP differences). No head-to-head biochemical comparison data exist between CAS 2034543-03-6 and compounds 16 or 17.
| Evidence Dimension | Key structural features: right-side substitution, linker type, left-side moiety |
|---|---|
| Target Compound Data | Urea linker; 3-CF₃-phenyl (right side); unsubstituted pyrazole; thiophen-2-yl at ethyl bridge; no left-side amide heterocycle (MW 380.39) |
| Comparator Or Baseline | Compound 16 (Feng 2021): Amide linker; 2-Cl-phenyl (right side); tetrahydrofuran amide (left side); JNK3 IC₅₀ = 8 nM; >250-fold selectivity vs. JNK2. Compound 17 (Feng 2021): Amide linker; 2-Cl-phenyl (right side); oxetane amide (left side); JNK3 IC₅₀ = 35 nM; human liver microsome t₁/₂ = 66 min; oral bioavailability and brain penetration confirmed in mice [1]. |
| Quantified Difference | Not available—no direct comparative biochemical assay data for CAS 2034543-03-6 exist in the peer-reviewed literature. Structural differences are qualitative and based on chemotype comparison. |
| Conditions | Structural comparison based on published chemical structures (Feng et al., ACS Med. Chem. Lett. 2021); JNK3 enzymatic assay conditions: Reaction Biology Corporation kinase assay platform [1]. |
Why This Matters
The urea-to-amide substitution and CF₃-to-Cl replacement represent major pharmacophoric changes that, based on established kinase inhibitor SAR, are expected to produce non-trivial differences in potency, selectivity, and metabolic stability; procurement without compound-specific profiling data carries substantial risk of functional non-equivalence to the validated Feng leads.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J.C.; Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24–29. DOI: 10.1021/acsmedchemlett.0c00533. PMID: 33488960. View Source
- [2] Park, H.; Feng, Y. et al. Co-crystal structures of JNK3 inhibitors 17 and 27 (PDB: 7KSK, 7KSI, 7KSJ) at 1.84–2.06 Å resolution, revealing key hydrogen-bonding interactions at hinge residue M149 and hydrophobic pocket-I/pocket-II occupancy. RCSB PDB, Deposited 2020. View Source
